molecular formula C17H20N4O5S B3467098 PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3467098
M. Wt: 392.4 g/mol
InChI Key: ZXVWKGNNDQQQAP-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a nitro group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the pyrazole ring and the nitro group. The final step involves esterification to attach the propan-2-yl group.

    Preparation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with diketones.

    Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with isopropanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and pyrazole rings.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science could lead to innovations in electronics or photonics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the pyrazole ring suggests potential interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4,5-dimethyl-2-(1-methyl-4-nitro-1H-pyrazole-3-amido)thiophene-3-carboxylate
  • Propan-2-yl 2-(1-methyl-4-nitro-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. The presence of both a benzothiophene and a pyrazole ring, along with a nitro group, provides unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

propan-2-yl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-9(2)26-17(23)13-10-6-4-5-7-12(10)27-16(13)18-15(22)14-11(21(24)25)8-20(3)19-14/h8-9H,4-7H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVWKGNNDQQQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
PROPAN-2-YL 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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